Cas no 623583-88-0 (Methyl 6-bromoquinoline-2-carboxylate)

Methyl 6-bromoquinoline-2-carboxylate is a brominated quinoline derivative with a methyl ester functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent at the 6-position enhances its reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The ester group offers further derivatization potential, including hydrolysis or reduction. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres.
Methyl 6-bromoquinoline-2-carboxylate structure
623583-88-0 structure
Product Name:Methyl 6-bromoquinoline-2-carboxylate
CAS No:623583-88-0
MF:C11H8BrNO2
MW:266.090722084045
MDL:MFCD08436465
CID:956563
PubChem ID:23568554
Update Time:2025-06-09

Methyl 6-bromoquinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-bromoquinoline-2-carboxylate
    • 6-Bromo-quinoline-2-carboxylic acid methyl ester
    • SCHEMBL2004085
    • A26732
    • Q-103207
    • BS-29072
    • DTXSID30635001
    • DA-04322
    • MB06124
    • 623583-88-0
    • AC-6304
    • methyl 6-bromo-2-quinolinecarboxylate
    • AKOS000319927
    • CS-0099701
    • MFCD08436465
    • SKSQECLLCVBRDD-UHFFFAOYSA-N
    • MDL: MFCD08436465
    • Inchi: 1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3
    • InChI Key: SKSQECLLCVBRDD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=CC=C(C(=O)OC)N=2

Computed Properties

  • Exact Mass: 264.97400
  • Monoisotopic Mass: 264.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.557
  • Boiling Point: 374.6°C at 760 mmHg
  • Flash Point: 180.3°C
  • Refractive Index: 1.641
  • PSA: 39.19000
  • LogP: 2.78390

Methyl 6-bromoquinoline-2-carboxylate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 6-bromoquinoline-2-carboxylate Production Method

Methyl 6-bromoquinoline-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:623583-88-0)Methyl 6-bromoquinoline-2-carboxylate
Order Number:A26732
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):337.0
Email:sales@amadischem.com

Additional information on Methyl 6-bromoquinoline-2-carboxylate

Methyl 6-bromoquinoline-2-carboxylate (CAS No. 623583-88-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-bromoquinoline-2-carboxylate, identified by its CAS number 623583-88-0, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a brominated quinoline core, has garnered considerable attention due to its utility as a key intermediate in the synthesis of various biologically active agents. The presence of both a bromine substituent and a carboxylate ester group makes it a valuable building block for medicinal chemists, enabling diverse functionalization strategies.

The quinoline scaffold, a well-established pharmacophore in drug discovery, is renowned for its broad spectrum of biological activities. Compounds derived from quinoline have been instrumental in the development of treatments for malaria, tuberculosis, and even certain types of cancer. The introduction of a bromine atom at the 6-position of the quinoline ring enhances its reactivity, making it more amenable to further chemical modifications. This property is particularly advantageous in multi-step synthetic routes where selective functionalization is required.

The carboxylate ester group in Methyl 6-bromoquinoline-2-carboxylate further contributes to its versatility. This moiety can be readily transformed into other functional groups such as amides, acids, or alcohols, depending on the synthetic needs. Such transformations are crucial for tailoring the chemical properties and biological activities of the final drug candidates. For instance, the conversion of the ester group into an amide can lead to the formation of protease inhibitors or kinase inhibitors, which are pivotal in treating inflammatory diseases and cancer.

Recent advancements in synthetic methodologies have highlighted the importance of Methyl 6-bromoquinoline-2-carboxylate in drug development. Researchers have leveraged palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups at the 2-position or other positions of the quinoline ring. These reactions often proceed with high efficiency and selectivity, enabling the rapid assembly of complex molecular architectures. Moreover, the use of transition metal catalysts has facilitated the introduction of nitrogen-containing heterocycles, which are known to enhance binding affinity and pharmacological potency.

In addition to its role as a synthetic intermediate, Methyl 6-bromoquinoline-2-carboxylate has been explored in several preclinical studies. Its derivatives have shown promising activity against various targets, including bacterial enzymes and viral proteases. For example, modifications at the 3-position of the quinoline ring have led to compounds with potent antibacterial properties, while alterations at the 4-position have resulted in inhibitors of viral replication. These findings underscore the potential of this compound as a starting point for developing novel therapeutic agents.

The synthesis of Methyl 6-bromoquinoline-2-carboxylate itself is an interesting challenge that has been addressed by multiple research groups. One common approach involves the bromination of quinoline-2-carboxylic acid followed by esterification. Alternatively, direct bromination of methyl 2-formylquinolate has also been reported to yield similar results. These synthetic routes highlight the adaptability of quinoline derivatives and their suitability for large-scale production.

The growing interest in Methyl 6-bromoquinoline-2-carboxylate is also driven by its role in developing next-generation therapeutics. Researchers are increasingly focusing on targeting emerging resistant pathogens and chronic diseases that require innovative treatment strategies. The structural flexibility offered by this compound allows medicinal chemists to design molecules that can interact with multiple disease targets simultaneously. This approach is particularly relevant in addressing complex conditions such as cancer and neurodegenerative disorders.

The future prospects for Methyl 6-bromoquinoline-2-carboxylate are bright, with ongoing research efforts aimed at expanding its applications in drug discovery and development. Advances in computational chemistry and artificial intelligence are expected to further streamline the process of identifying new derivatives with enhanced pharmacological properties. Additionally, collaborations between academia and industry will likely accelerate the translation of laboratory findings into clinical candidates.

In conclusion, Methyl 6-bromoquinoline-2-carboxylate (CAS No. 623583-88-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing diverse biologically active molecules. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing innovative treatments that address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:623583-88-0)Methyl 6-bromoquinoline-2-carboxylate
A26732
Purity:99%
Quantity:5g
Price ($):337.0
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